molecular formula C19H15N3O3S B2572660 N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1002064-10-9

N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2572660
CAS No.: 1002064-10-9
M. Wt: 365.41
InChI Key: KMDCTAWAUIYXTI-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzofuro[3,2-d]pyrimidine core, which is known for its potential biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzofuran derivatives. The key steps may involve:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with the methylthio group: This can be done through nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may:

    Interact with enzymes: Inhibit or activate specific enzymes.

    Bind to receptors: Modulate receptor activity.

    Affect signaling pathways: Influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Acetamide derivatives: Compounds with acetamide groups attached to various aromatic systems.

Uniqueness

N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to the specific combination of its functional groups and the potential biological activity conferred by its structure.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-26-13-6-4-5-12(9-13)21-16(23)10-22-11-20-17-14-7-2-3-8-15(14)25-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDCTAWAUIYXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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